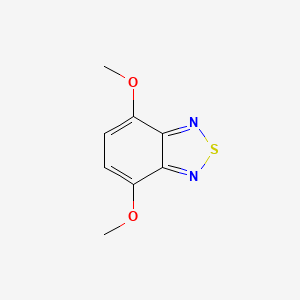

4,7-Dimethoxy-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

CAS No. |

75103-55-8 |

|---|---|

Molecular Formula |

C8H8N2O2S |

Molecular Weight |

196.23 g/mol |

IUPAC Name |

4,7-dimethoxy-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C8H8N2O2S/c1-11-5-3-4-6(12-2)8-7(5)9-13-10-8/h3-4H,1-2H3 |

InChI Key |

IXMQUERKFCENNV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=NSN=C12)OC |

Canonical SMILES |

COC1=CC=C(C2=NSN=C12)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,7 Dimethoxy 2,1,3 Benzothiadiazole Derivatives

Synthesis of Key Precursors and Intermediates for Dimethoxybenzothiadiazole Systems

The creation of complex molecular architectures based on the 4,7-dimethoxy-2,1,3-benzothiadiazole scaffold relies on the availability of versatile precursors. Halogenated derivatives and boronic acid esters of the parent 2,1,3-benzothiadiazole (B189464) system are the most important intermediates, serving as universal building blocks for a wide range of cross-coupling reactions.

4,7-Dibromo-2,1,3-benzothiadiazole (B82695) is a cornerstone intermediate for the synthesis of various functional organic materials. researchgate.net The bromination of the electron-deficient 2,1,3-benzothiadiazole (BT) core occurs selectively at the 4- and 7-positions. mdpi.com Several methods have been established for its synthesis, primarily through electrophilic aromatic bromination of the parent heterocycle.

The pioneering method involves treating 2,1,3-benzothiadiazole with a bromine solution in hydrobromic acid (HBr) at elevated temperatures (126-130°C). mdpi.com This process proceeds sequentially, first forming the 4-bromo-BT intermediate before the second bromine atom is introduced to yield the 4,7-dibromo product. mdpi.com

An alternative and widely adopted pathway utilizes N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically performed in a strong acid medium, such as concentrated sulfuric acid, to activate the BT ring for electrophilic substitution. mdpi.comharvard.edu The use of NBS is often considered a milder and safer alternative to handling liquid bromine. mdpi.com A notable variation of this method involves a biphasic system of concentrated sulfuric acid and chloroform (B151607) at room temperature, which allows for the successful bromination of the benzene (B151609) ring using NBS. mdpi.com The reaction yields can be high, often around 69%, after purification. harvard.edu This dibrominated product is a key building block for creating conjugated polymers and other complex molecules through subsequent cross-coupling reactions. acs.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| 2,1,3-Benzothiadiazole | N-Bromosuccinimide, conc. H₂SO₄, 60°C, 12h | 4,7-Dibromo-2,1,3-benzothiadiazole | 69% | harvard.edu |

| 2,1,3-Benzothiadiazole | Br₂, 47% HBr, 126-130°C | 4,7-Dibromo-2,1,3-benzothiadiazole | - | mdpi.com |

| 2,1,3-Benzothiadiazole | N-Bromosuccinimide, conc. H₂SO₄, Chloroform, RT | 4,7-Dibromo-2,1,3-benzothiadiazole | - | mdpi.com |

Boronic acid pinacol (B44631) esters are exceptionally useful intermediates in organic synthesis, primarily due to their stability and efficacy in Suzuki-Miyaura cross-coupling reactions. For the benzothiadiazole system, 2,1,3-benzothiadiazole-4,7-bis(boronic acid pinacol ester) is a key building block that allows for the introduction of two new substituents at the 4- and 7-positions. rsc.org

A powerful and modern method for creating these intermediates is the direct C-H borylation of the 2,1,3-benzothiadiazole core. researchgate.net Iridium-catalyzed C-H borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) has been shown to be an effective strategy. This reaction can provide regioselective access to versatile borylated building blocks. For instance, using [Ir(OMe)COD]₂ as a precatalyst can yield a mixture of borylated products, with a strong preference for the 5-boryl derivative, but also providing access to 4,6-diboryl and 4,7-diboryl isomers in smaller amounts. researchgate.net

More traditional routes to arylboronic esters involve the conversion of arylamines or the reaction of organometallic reagents (like Grignard reagents) with borate (B1201080) esters. organic-chemistry.orgnrochemistry.com For instance, a metal-free conversion of arylamines to arylboronates can be achieved using B₂pin₂ and a radical initiator. organic-chemistry.org While not specifically detailed for 4,7-diamino-2,1,3-benzothiadiazole in the provided context, this represents a viable synthetic pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. For benzothiadiazole derivatives, these reactions enable the extension of the π-conjugated system by attaching various aromatic, heteroaromatic, or acetylenic groups to the core, which is fundamental for tuning the electronic and optical properties of the resulting materials.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds, particularly for creating biaryl and polyaryl systems. researchgate.net The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its pinacol ester, with an organic halide or triflate. researchgate.net

In the context of benzothiadiazole chemistry, 4,7-dibromo-2,1,3-benzothiadiazole serves as an excellent electrophilic partner for Suzuki-Miyaura reactions. acs.org It can be coupled with various aryl- or heteroarylboronic acids or esters to synthesize more complex donor-acceptor molecules. For example, the coupling of 4,7-dibromo-2,1,3-benzothiadiazole with 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane, using a Pd(PPh₃)₄ catalyst and an aqueous sodium carbonate base, yields 4,7-bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole. nih.gov This reaction is crucial for synthesizing monomeric units used in low-bandgap conjugated polymers for photovoltaic applications. nih.gov

The mild reaction conditions of the Suzuki-Miyaura coupling are compatible with a wide array of functional groups, making it a highly versatile tool for the late-stage functionalization of complex molecules. researchgate.net

| Electrophile | Boron Reagent | Catalyst / Base | Product | Reference(s) |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane | Pd(PPh₃)₄ / aq. Na₂CO₃ | 4,7-bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole | nih.gov |

| 3-Bromochromones | Arylboronic acids/esters | Pd(0) or Pd(II) catalyst | Isoflavones | researchgate.net |

| 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives | Various arylboronic acids | Pd catalyst | Asymmetrically substituted fluorophores | wiley-vch.de |

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organostannane (organotin) reagent with an organic halide or triflate. nrochemistry.comnih.gov This reaction is particularly valuable for the synthesis of conjugated polymers because organotin reagents are tolerant of many functional groups and are generally unreactive towards moisture or oxygen. nih.gov

Stille coupling is frequently employed to copolymerize halogenated benzothiadiazole derivatives with stannylated aromatic or heteroaromatic compounds. For instance, 4,7-dibromo-2,1,3-benzothiadiazole can be reacted with various distannyl comonomers to produce donor-acceptor copolymers for solar cell applications. acs.org A specific example is the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 2-tributylstannylthiophene using a PdCl₂(PPh₃)₂ catalyst in toluene, which produces 4,7-di(thiophen-2-yl)benzo[d] researchgate.netharvard.eduacs.orgthiadiazole. nih.gov

This methodology has been instrumental in the synthesis of a vast range of low-bandgap polymers where the electron-accepting benzothiadiazole unit is alternated with electron-donating units like thiophene (B33073), dithienosilole, or carbazole (B46965). researchgate.netmdpi.comorganic-chemistry.org The choice of catalyst, ligands, and solvent can significantly influence the reaction efficiency and the molecular weight of the resulting polymers.

| Electrophile | Organostannane | Catalyst / Conditions | Product Type | Reference(s) |

| 4,7-Dibromobenzo[d] researchgate.netharvard.eduacs.orgthiadiazole | 2-Tributylstannylthiophene | PdCl₂(PPh₃)₂, Toluene | Di-thienyl substituted benzothiadiazole | nih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netharvard.eduacs.orgthiadiazole) | Thienyltributyl stannane | PdCl₂(PPh₃)₂, Toluene, reflux | Mono-thienyl substituted derivative | |

| Dithienosilole dibromide | Benzothiadiazole dicarboxylic imide distannane | Pd(OAc)₂ / P(o-tol)₃, Toluene, 110°C | Alternating copolymer | mdpi.com |

| Halogenated Benzothiadiazoles | Substituted Thiophene Stannanes | Pd catalyst | Benzothiadiazole-thiophene copolymers | acs.org |

The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl acetylenes. The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.

This reaction is used to introduce rigid acetylenic (ethyne) linkers into molecular structures containing the benzothiadiazole core. These linkers extend the π-conjugation in a linear fashion, which can be advantageous for applications in molecular electronics and optoelectronics. For example, 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole was successfully prepared via a Sonogashira coupling reaction, creating a donor-acceptor-donor "trimer" with ethyne (B1235809) linkages between the central benzothiadiazole acceptor and the terminal thiophene donors. nih.gov

Modern copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling. These methods often employ specialized palladium precatalysts and bases, allowing the reaction to proceed under mild conditions with high functional group tolerance.

| Halide | Alkyne | Catalyst System | Product | Reference(s) |

| 4,7-Dihalo-2,1,3-benzothiadiazole | 2-Ethynylthiophene | Pd/Cu catalyst | 4,7-Bis(2-thienylethynyl)-2,1,3-benzothiadiazole | nih.gov |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diphenylacetylene | |

| 2-Bromoanilines | Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl (P2) / TMP | Substituted 2-alkynyl anilines |

Buchwald-Hartwig and Ullmann Techniques for C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly for creating advanced materials with tailored electronic properties. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful cross-coupling reactions for forging these bonds with aryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a preferred method for C-N bond formation due to its broad substrate scope and functional group tolerance. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. While direct examples of the Buchwald-Hartwig amination on halo-derivatives of this compound are not extensively documented in the reviewed literature, the reaction has been successfully applied to other benzothiadiazole derivatives. For instance, the Buchwald-Hartwig cross-coupling has been used in the synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles, demonstrating the viability of this method on the benzothiadiazole scaffold. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to C-N bond formation. organic-chemistry.org It typically requires harsher reaction conditions, including high temperatures and polar solvents, compared to the Buchwald-Hartwig amination. The classical Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric amounts of copper. Modern variations often employ catalytic amounts of copper with various ligands to improve efficiency and mildness. As with the Buchwald-Hartwig reaction, specific applications of the Ullmann condensation to this compound derivatives are not prominently featured in the available literature. However, the general applicability of the Ullmann reaction to aryl halides suggests its potential for the amination of halogenated this compound, provided the substrates can withstand the reaction conditions.

| Reaction | Catalyst System | Typical Base | Solvent | Temperature | Ref. |

| Buchwald-Hartwig Amination | Palladium precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, SPhos) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Toluene, Dioxane | 80-120 °C | nih.gov |

| Ullmann Condensation | Copper (I) or (II) salt (e.g., CuI, CuO) + Ligand (optional) | K₂CO₃, Cs₂CO₃ | DMF, NMP, Pyridine | 150-220 °C | organic-chemistry.org |

Polycondensation and Polymerization Strategies

The incorporation of the this compound unit into polymeric structures is a key strategy for developing novel materials for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Horner Polycondensation for Poly(heteroarylenevinylene)s

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high E-stereoselectivity. wikipedia.org In the context of polymer chemistry, the Horner polycondensation, a polycondensation variant of the HWE reaction, is utilized to synthesize poly(heteroarylenevinylene)s (PHVs). This typically involves the reaction of a bis(phosphonate) monomer with a dialdehyde (B1249045) monomer.

Synthesis of Oligomers and Conjugated Polymers

The synthesis of oligomers and conjugated polymers incorporating the 2,1,3-benzothiadiazole unit is a highly active area of research. These materials are typically synthesized via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation polycondensation.

A highly relevant example is the synthesis of fluorescent conjugated polymers incorporating 5,6-dialkoxy-4,7-dibromo-2,1,3-benzothiadiazole as a monomer. mit.edu This monomer, an isomer of the 4,7-dimethoxy derivative, is efficiently cross-coupled with various diynes and bis(boronates) to afford high molecular weight luminescent polymers. This demonstrates the feasibility of using dialkoxy-substituted dibromobenzothiadiazoles as building blocks in polymerization reactions. It is reasonable to infer that 4,7-dibromo-5,6-dimethoxy-2,1,3-benzothiadiazole would exhibit similar reactivity in these polycondensation reactions.

Suzuki polycondensation involves the reaction of a dibromo monomer with a diboronic acid or ester monomer in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of a variety of conjugated polymers. researchgate.netresearchgate.netStille polycondensation , on the other hand, utilizes a distannyl monomer and a dihalo monomer, also catalyzed by palladium. wiley-vch.demdpi.comDirect arylation polycondensation (DAP) has emerged as a more atom-economical alternative, as it involves the direct coupling of a dihalo monomer with a C-H bond of another monomer, thus avoiding the need for pre-functionalized organometallic reagents. researchgate.net

| Polymerization Method | Monomer 1 | Monomer 2 | Catalyst System | Ref. |

| Suzuki Polycondensation | Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | Aryl-diboronic acid/ester | Pd(PPh₃)₄ / Base | researchgate.netresearchgate.net |

| Stille Polycondensation | Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | Aryl-distannane | Pd(PPh₃)₂Cl₂ | wiley-vch.demdpi.com |

| Direct Arylation Polycondensation | Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | Thiophene or other electron-rich heteroarene | Pd(OAc)₂ / Ligand | researchgate.net |

Formation of Hyperbranched Conjugated Polymers

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure, which often exhibit unique properties such as high solubility and a large number of terminal functional groups. researchgate.netresearchgate.net The synthesis of hyperbranched conjugated polymers can be achieved through the polycondensation of AB₂-type monomers, where 'A' and 'B' are mutually reactive functional groups.

For the incorporation of the this compound unit into a hyperbranched architecture, a suitable AB₂ monomer would need to be designed. For example, a molecule containing one reactive site (e.g., a boronic ester) and two other reactive sites (e.g., bromine atoms) on a conjugated backbone that includes the this compound moiety could undergo self-polycondensation via a Suzuki-type reaction to form a hyperbranched polymer. While specific examples utilizing the this compound core are not detailed in the provided search results, the general principles of hyperbranched polymer synthesis are well-established and could be applied to this system. researchgate.netresearchgate.net

Other Chemical Transformations and Derivatizations

Beyond polymerization, the this compound scaffold can undergo various chemical transformations to introduce new functional groups and modulate its properties.

Radical Bromination and Oxidation Reactions for Functional Group Introduction

Radical bromination is a useful method for the introduction of bromine atoms, often at benzylic or allylic positions. However, for aromatic systems, electrophilic aromatic substitution is more common. N-Bromosuccinimide (NBS) is a versatile reagent that can act as a source of bromine for both radical and electrophilic bromination, depending on the reaction conditions. researchgate.netutm.my In the case of electron-rich aromatic systems like this compound, electrophilic bromination is expected to be the dominant pathway. The reaction of the parent 2,1,3-benzothiadiazole with NBS in the presence of a strong acid like concentrated sulfuric acid has been shown to produce 4,7-dibromo-2,1,3-benzothiadiazole. utm.my The methoxy (B1213986) groups in the 4,7-dimethoxy derivative are strongly activating and ortho-, para-directing, which would facilitate electrophilic substitution at the 5- and 6-positions. While radical conditions (e.g., with AIBN as an initiator) could be employed, the high reactivity of the aromatic ring towards electrophilic attack would likely make selective radical bromination challenging.

Oxidation reactions can be employed to introduce oxygen-containing functional groups. The methoxy groups of this compound are susceptible to oxidation under certain conditions. For instance, treatment with a strong oxidizing agent could potentially lead to the formation of the corresponding quinone, 2,1,3-benzothiadiazole-4,7-dione. The oxidation of dimethoxy-1,4-benzoquinones has been studied, and similar transformations could be envisioned for the benzothiadiazole analog. nih.gov Such a transformation would significantly alter the electronic properties of the molecule, converting the electron-donating methoxy groups into an electron-withdrawing quinone system. This could be a valuable strategy for tuning the acceptor strength of the benzothiadiazole unit.

| Transformation | Reagent(s) | Potential Product(s) | Ref. |

| Electrophilic Bromination | NBS / H₂SO₄ | 5,6-Dibromo-4,7-dimethoxy-2,1,3-benzothiadiazole | researchgate.netutm.my |

| Oxidation | Strong oxidizing agent (e.g., ceric ammonium (B1175870) nitrate) | 2,1,3-Benzothiadiazole-4,7-dione | nih.gov |

Cyclization Reactions and Heteroannulation

Cyclization and heteroannulation reactions involving derivatives of this compound are pivotal for constructing extended, rigid, and fused-ring systems with tailored electronic and photophysical properties. These strategies are often employed to synthesize complex molecules like macrocycles and polycyclic aromatic compounds for applications in materials science and host-guest chemistry.

A notable example involves the synthesis of chiral macrocycles where a 4,7-disubstituted-2,1,3-benzothiadiazole derivative serves as a key structural component. In one pathway, 4,7-dibromo-2,1,3-benzothiadiazole undergoes a Suzuki-Miyaura cross-coupling reaction with 2,4-dimethoxyphenylboronic acid to yield an intermediate. acs.org This product is then subjected to Miyaura borylation to install boronic ester groups. The subsequent Suzuki-Miyaura cross-coupling of this borylated benzothiadiazole with a chiral dibromobinaphthol derivative produces a monomer unit. The final macrocyclic structure is achieved through an intramolecular cyclization of this monomer, creating a large, rhombic inner cavity with potential for enantioselective recognition. acs.org The benzothiadiazole unit's nitrogen and sulfur atoms can act as recognition sites, enhancing guest binding. acs.org

Another strategy to create fused systems is through intramolecular C-H functionalization or cyclization of appropriately substituted BTD precursors. For instance, derivatives of 5-boryl BTD can be coupled with bromoarenes containing a nitro group. Subsequent reductive cyclization of the nitroarene, known as the Cadogan reaction, can lead to the formation of tetracyclic thiadiazolocarbazoles with exclusive regioselectivity. nih.gov This method provides access to fused heterocyclic systems that extend the π-conjugation of the BTD core. nih.gov

Table 1: Examples of Cyclization Reactions

| Starting Material Derivative | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Borylated 4,7-disubstituted-2,1,3-benzothiadiazole | Intramolecular Suzuki-Miyaura Cyclization | Chiral dibromobinaphthol, Pd catalyst | Chiral Macrocycle | acs.org |

| 5-Boryl-BTD coupled with a nitro-bromoarene | Reductive Cyclization (Cadogan Reaction) | P(OEt)3 | Tetracyclic Thiadiazolocarbazole | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. nih.govlibretexts.org The 2,1,3-benzothiadiazole ring is an electron-withdrawing system, which facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org This reactivity is often exploited using halo-substituted BTDs, such as 4,7-dibromo-2,1,3-benzothiadiazole, as precursors. The bromine atoms serve as excellent leaving groups, allowing for their displacement by a variety of nucleophiles.

While the 4,7-dimethoxy groups are electron-donating, which would typically deactivate the ring towards nucleophilic attack, SNAr reactions are commonly performed on the halogenated precursor before the introduction of the alkoxy groups. The strong electron-withdrawing nature of the fused thiadiazole ring system is sufficient to activate the C-Br bonds at the 4- and 7-positions for substitution. researchgate.net

The reaction of 4,7-dibromo-2,1,3-benzothiadiazole with nucleophiles like alkoxides (e.g., sodium methoxide) is a direct method to synthesize this compound. Similarly, other nucleophiles such as amines, thiols, and cyanides can be used to introduce a wide range of functional groups at these positions, leading to a diverse library of BTD derivatives. The conditions for these reactions, including solvent, temperature, and the nature of the base, can be tuned to control the extent of substitution, allowing for either mono- or di-substituted products.

Table 2: Representative SNAr Reactions on BTD Precursors

| Substrate | Nucleophile | Typical Product | Significance | Reference |

|---|---|---|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | Sodium Methoxide (B1231860) (NaOMe) | This compound | Direct synthesis of the target compound core. | researchgate.net |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Amines (R-NH2) | 4,7-Diamino-2,1,3-benzothiadiazole derivatives | Provides precursors for polymers and dyes. | researchgate.net |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Thiolates (R-SNa) | 4,7-Bis(alkylthio)-2,1,3-benzothiadiazole derivatives | Introduces sulfur-containing functionalities. | researchgate.net |

Introduction of Alkoxy and Alkyl Side Chains

The introduction of alkoxy and alkyl side chains onto the 2,1,3-benzothiadiazole framework is crucial for tuning the solubility, solid-state packing, and electronic properties of the resulting materials. researchgate.net Different synthetic strategies, including SNAr and transition metal-catalyzed cross-coupling reactions, are employed for this purpose.

As mentioned previously, the most direct method for introducing alkoxy groups is through the SNAr reaction on a halogenated BTD core. The synthesis of this compound from 4,7-dibromo-2,1,3-benzothiadiazole with sodium methoxide exemplifies this approach.

For the introduction of alkyl and more complex side chains, palladium-catalyzed cross-coupling reactions are extensively used. researchgate.net Reactions like the Suzuki-Miyaura (using boronic acids/esters), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are highly effective. nih.govmdpi.comwikipedia.org These methods allow for the formation of C-C bonds between the BTD core (typically at the 4- and 7-positions, starting from the dibromo derivative) and various alkyl or aryl groups. For example, coupling 4,7-dibromo-2,1,3-benzothiadiazole with thienylboronic acids or stannanes introduces thiophene side chains, which are common in organic semiconductor materials. nih.govmdpi.com The specific alkyl chains are often appended to these coupled aromatic rings to enhance solubility. researchgate.net

The choice of side chain can significantly impact material properties. For instance, varying the position and branching of alkyl groups on thiophene units attached to the BTD core can alter the highest occupied molecular orbital (HOMO) energy levels and the photovoltaic performance of small molecule solar cells. researchgate.net

Table 3: Methods for Side Chain Introduction

| Reaction Type | Substrate | Reagent Type | Side Chain Introduced | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4,7-Dibromo-2,1,3-benzothiadiazole | Alkoxides (e.g., NaOMe) | Alkoxy (e.g., Methoxy) | researchgate.net |

| Suzuki-Miyaura Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Organoboronic acids/esters | Alkyl, Aryl (e.g., Thienyl) | acs.orgnih.govmdpi.com |

| Stille Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Organostannanes | Alkyl, Aryl (e.g., Thienyl) | nih.gov |

| Sonogashira Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Terminal Alkynes | Alkynyl | researchgate.net |

Advanced Electronic and Optical Properties of Dimethoxybenzothiadiazole Architectures

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic behavior of molecules based on 4,7-dimethoxy-2,1,3-benzothiadiazole is fundamentally governed by the energy levels and spatial distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Energy Levels

The HOMO energy level is a critical parameter that influences the electron-donating capability (p-type character) of a material. In donor-acceptor (D-A) systems incorporating the benzothiadiazole (BTD) unit, the HOMO is typically localized on the electron-donating moieties. For derivatives of this compound, the methoxy (B1213986) groups (-OCH₃) act as electron-donating groups, raising the HOMO energy level compared to the unsubstituted BTD core.

The specific HOMO energy level can be further modulated by the choice of donor units attached to the BTD core. For instance, in copolymers where BTD derivatives are paired with different donor units, the HOMO levels can be precisely controlled. Research on various BTD-based copolymers has demonstrated HOMO energy levels ranging from -5.10 eV to -5.71 eV, depending on the specific molecular structure. For example, a copolymer incorporating a fluorene (B118485) donor and a fused pentacyclic BTD acceptor exhibited a HOMO level of -5.10 eV. nih.gov Conversely, a polymer containing a fluorinated and alkoxy-substituted BTD unit showed a deeper HOMO level at -5.71 eV. core.ac.uk Computational studies on small molecules with a D-A-D motif, where BTD is the acceptor, have shown that the HOMO is spread across the molecule, while the LUMO is localized on the BTD unit. nih.gov

HOMO Energy Levels of Selected Benzothiadiazole Derivatives

| Compound/Polymer | HOMO Energy Level (eV) | Method |

|---|---|---|

| PFDTPBT | -5.10 | Cyclic Voltammetry |

| PFICTh | -5.57 | Cyclic Voltammetry |

| PTBTT | -5.68 | Cyclic Voltammetry |

| PHTBTHT | -5.71 | Cyclic Voltammetry |

| PTTBTTT | -5.51 | Cyclic Voltammetry |

Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The LUMO is typically localized on the BTD moiety in D-A architectures. nih.gov This localization facilitates intramolecular charge transfer (ICT) upon photoexcitation. The energy of the LUMO can be significantly lowered by introducing stronger electron-withdrawing groups to the BTD core or by extending the π-conjugation. For example, electrophilic borylation of a BTD derivative has been shown to produce fused boracyclic materials with significantly reduced LUMO energy levels while the HOMO levels remain minimally changed. rsc.orgnih.gov This strategy allows for precise tuning of the electronic properties. In a series of novel BTD-containing homopolymers, LUMO levels were calculated to be in the range of -3.71 eV to -4.04 eV. core.ac.uk

LUMO Energy Levels of Selected Benzothiadiazole Derivatives

| Compound/Polymer | LUMO Energy Level (eV) | Method |

|---|---|---|

| PTBTT | -3.91 | Cyclic Voltammetry |

| PHTBTHT | -3.72 | Cyclic Voltammetry |

| PFBTF | -4.04 | Cyclic Voltammetry |

| PTTBTTT | -3.71 | Cyclic Voltammetry |

HOMO-LUMO Gap (Band Gap) Determination and Tuning

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap or band gap (Eg), is a crucial parameter that determines the optical and electronic properties of the material. It dictates the wavelength of light absorbed and emitted and is a key factor in applications such as organic solar cells and OLEDs. For materials based on this compound, the band gap is influenced by the electronic push-pull interaction between the electron-donating methoxy groups and the electron-accepting BTD core.

The band gap can be effectively tuned by modifying the molecular structure. Extending the π-conjugation or strengthening the donor and/or acceptor units generally leads to a smaller band gap. For instance, the incorporation of BTD units into conjugated polymers is a common strategy for creating low-band-gap materials. mit.edu The optical band gaps of various BTD-based polymers have been reported in the range of 1.57 eV to 2.55 eV. nih.govcore.ac.uk For example, a polymer series with different π-bridges connecting the BTD units showed that the electronic band gaps could be tuned from 1.57 eV to 1.99 eV. core.ac.uk Computational studies have also shown that the HOMO-LUMO gap can be controlled by altering the substituents on the BTD core. mdpi.com

Band Gaps of Selected Benzothiadiazole Derivatives

| Compound/Polymer | Band Gap (eV) | Method |

|---|---|---|

| PFDTPBT | 2.15 | Optical Absorption |

| PFICTh | 2.55 | Optical Absorption |

| PTBTT | 1.77 | Electrochemical |

| PHTBTHT | 1.99 | Electrochemical |

| PFBTF | 1.57 | Electrochemical |

Electron-Deficient Character of the Benzothiadiazole Unit

The 2,1,3-benzothiadiazole (B189464) (BTD) moiety is well-established as an electron-deficient heterocycle. nih.gov This electron deficiency arises from the presence of the electron-withdrawing thiadiazole ring fused to the benzene (B151609) ring. This characteristic is central to the utility of BTD derivatives in constructing D-A type molecules and polymers. The electron-deficient BTD core acts as a strong electron acceptor, which, when coupled with an electron donor, promotes intramolecular charge transfer.

The incorporation of electron-donating methoxy groups at the 4 and 7 positions modulates this electron deficiency but does not eliminate it. The methoxy groups push electron density into the ring system, which can influence the redox potentials and photophysical properties. However, the fundamental acceptor nature of the BTD unit persists, making this compound a valuable building block for materials with tailored electronic properties. The electron-deficient nature of the BTD nucleus is particularly advantageous in the development of fluorophores, as it allows for a molecular design featuring electronic donor–acceptor groups attached to the BTD core, which tends to enhance molecular stability. mdpi.com

Photophysical Phenomena and Excited State Dynamics

The unique electronic structure of this compound derivatives gives rise to interesting photophysical properties, particularly their fluorescence and emission characteristics.

Fluorescence and Emission Characteristics

Derivatives of 2,1,3-benzothiadiazole are known to be fluorescent and are widely used in various applications, including OLEDs, fluorescent probes, and bioimaging. mdpi.com The fluorescence properties are strongly influenced by the intramolecular charge transfer (ICT) from the donor parts of the molecule to the electron-accepting BTD core upon photoexcitation. This ICT character often results in large Stokes shifts, meaning a significant separation between the absorption and emission maxima.

The emission color and quantum yield of BTD derivatives can be tuned by modifying the molecular structure. For instance, extending the π-conjugation or increasing the electron-donating strength of the substituents typically leads to a red-shift in the emission wavelength. Symmetrical functionalization of the BTD core with two aryl groups has been shown to produce compounds with strong yellow photoluminescent properties, with emission maxima between 500–610 nm and good quantum yields. mdpi.com In polymers, the emission properties can be controlled by the choice of comonomers. For example, luminescent poly(arylene ethynylene)s and polyfluorenes incorporating substituted BTD units exhibit red-shifted emission maxima compared to their parent polymers. mit.edu The fluorescence quantum yield, a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure and the surrounding environment. For instance, the quantum yield of 4,7-dithien-2-yl-2,1,3-benzothiadiazole was found to be 90% in a solid matrix of polymethyl methacrylate. rsc.org

Fluorescence Properties of Selected Benzothiadiazole Derivatives

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Solvent/State |

|---|---|---|---|

| Indazole-BTD Derivative 2 | 530 | 0.92 | Dichloromethane |

| Indazole-BTD Derivative 3 | 551 | 0.96 | Dichloromethane |

| Indazole-BTD Derivative 4 | 584 | 0.77 | Dichloromethane |

| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | - | 0.90 | PMMA Matrix |

| Polymer P1 | 586 | 0.31 | Chloroform (B151607) |

Stokes Shift and Solvatochromism

The phenomenon of Stokes shift, the difference between the maximum absorption and emission wavelengths, is a prominent characteristic of this compound and its derivatives. These compounds are known to exhibit large Stokes shifts, a property that is highly dependent on the surrounding solvent environment. This sensitivity to solvent polarity is known as solvatochromism.

The underlying cause of the significant Stokes shift and solvatochromism in these molecules is a substantial change in the dipole moment between the ground and excited states. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state. In polar solvents, this excited state is stabilized by the reorientation of solvent molecules, which lowers its energy and results in a red-shifted (lower energy) fluorescence emission. Consequently, the Stokes shift increases with increasing solvent polarity.

This relationship can be described by the Lippert-Mataga equation, which correlates the Stokes shift with the orientation polarizability of the solvent. For instance, in a study of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a derivative of the core compound, a linear correlation was observed between the Stokes shift and the solvent's orientation polarizability. mdpi.com The emission maximum shifted from 526 nm in hexane (B92381) to 604 nm in dichloromethane, corresponding to an increase in the Stokes shift from 4559 cm⁻¹ to 6613 cm⁻¹. mdpi.com This demonstrates a significant solvatochromic effect.

Research on various benzothiadiazole derivatives consistently shows this trend. For example, fluorinated benzothiadiazole compounds linked to tetraphenylethenes also display remarkable solvatochromic properties, with the Stokes shift increasing linearly with the solvent polarity parameter. nih.gov Similarly, studies on 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) revealed a solvatochromic effect where both the fluorescence quantum yield and the excited-state lifetime increased with growing solvent polarity. nih.gov

The table below illustrates the solvatochromic effect on a representative benzothiadiazole derivative, showing the change in emission wavelength and Stokes shift in different solvents.

Table 1: Solvatochromic Data for a Benzothiadiazole Derivative

| Solvent | Emission Maximum (λem) | Stokes Shift (cm⁻¹) |

|---|---|---|

| Hexane | 526 nm | 4559 |

| Dichloromethane | 604 nm | 6613 |

| Acetone | - | - |

| Acetonitrile | - | - |

Data derived from a study on N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole. mdpi.com

Photostability and Photodestruction Mechanisms

The photostability of luminophores is a critical parameter for their practical application in electronic and optical devices. While benzothiadiazole derivatives are known for their high fluorescence quantum yields, their long-term stability under continuous irradiation can be a concern. nih.gov

The photodestruction of conjugated polymers containing benzothiadiazole units has been investigated, revealing that the degradation process is often linked to the presence of oxygen. For related conjugated polymers like poly(1,3,4-oxadiazole)s, it has been shown that photodegradation is a result of the simultaneous action of UV exposure and oxygen. researchgate.net The primary reactive species responsible for the degradation are often superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (•OH), which are generated through photoinduced processes. researchgate.net These highly reactive radicals can attack the polymer backbone, leading to a breakdown of the conjugated system and a loss of fluorescence.

While specific studies on the photodestruction mechanisms of this compound are not extensively detailed in the provided context, the general mechanisms observed for similar conjugated structures likely apply. The methoxy groups, being electron-donating, can influence the electron density distribution in the molecule and may affect its susceptibility to photo-oxidation. The degradation process would likely involve the photo-oxidation of the benzothiadiazole core or its substituents, leading to non-fluorescent products. The reusability of some benzothiadiazole-based materials as photocatalysts has been shown to decrease over time, which is attributed to their relatively poor photostability under prolonged irradiation. researchgate.net

Intramolecular Charge Transfer (ICT) Processes

A key photophysical process governing the electronic and optical properties of this compound is Intramolecular Charge Transfer (ICT). This process occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) moiety, often referred to as a "push-pull" system. In the case of this compound, the methoxy groups (-OCH₃) act as electron donors, while the benzothiadiazole core is a strong electron acceptor. researchgate.net

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the donor part of the molecule, and the LUMO is localized on the acceptor part. This photoinduced electron redistribution from the methoxy groups to the benzothiadiazole ring constitutes the ICT process. researchgate.net

The ICT state is characterized by a larger dipole moment compared to the ground state. rsc.orgresearchgate.net This change in dipole moment is fundamental to the solvatochromic behavior discussed previously, as polar solvents will stabilize the more polar ICT state, leading to a red shift in the emission spectrum. mdpi.comnih.gov The efficiency of the ICT process is influenced by the strength of the donor and acceptor units and the nature of the molecular bridge connecting them. In some derivatives, structural changes such as twisting can occur in the excited state, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which can significantly affect the fluorescence properties. nih.gov

The dynamics of ICT processes are typically very fast, occurring on the picosecond or even femtosecond timescale. rsc.orgresearchgate.net For example, in 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the ICT is assisted by the planarization of the thiophene (B33073) rings and occurs within 0.88 to 1.3 picoseconds, depending on the solvent polarity. rsc.org

Mechanisms of Optical Signal Modulation

The fluorescence of this compound and its derivatives can be modulated through various photophysical mechanisms, making them suitable for use in optical sensors. One of the most significant mechanisms for modulating the optical signal is Photoinduced Electron Transfer (PET). mdpi.com

In a PET-based sensor, the benzothiadiazole fluorophore is coupled to a recognition unit (receptor) that can interact with a specific analyte. In the absence of the analyte, an electron transfer can occur from the receptor to the excited fluorophore (or vice versa), quenching the fluorescence. Upon binding of the analyte to the receptor, the energy levels of the receptor's orbitals are altered, inhibiting the PET process. This "turns on" the fluorescence, providing a detectable signal for the presence of the analyte. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) is another mechanism that can be employed. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. In a sensor design, the binding of an analyte could induce a conformational change that alters this distance, thereby modulating the FRET efficiency and the observed fluorescence.

Other potential mechanisms include Electron Exchange (EE) and Excited-State Intramolecular Proton Transfer (ESIPT). EE, also known as the Dexter mechanism, involves the transfer of an electron and a hole between molecules in close contact. ESIPT involves the transfer of a proton within a molecule in the excited state, leading to an excited-state tautomer with different emission properties. The specific mechanism at play depends on the molecular design of the system, including the nature of the fluorophore, the receptor, and their linkage.

Charge Transport Properties

Electron Transporting Capabilities

The 2,1,3-benzothiadiazole core is inherently electron-deficient, which imparts strong electron-accepting characteristics to molecules containing this unit. researchgate.net This property makes this compound and its derivatives promising candidates for n-type (electron-transporting) materials in organic electronics. The electron-withdrawing nature of the benzothiadiazole unit helps to lower the energy level of the LUMO, which facilitates the injection and transport of electrons. nih.gov

By chemically modifying the benzothiadiazole core, for example by introducing electron-withdrawing groups like fluorine or cyano groups, the electron affinity can be further increased, enhancing the n-type character of the material. nih.gov Polymers incorporating benzothiadiazole units have demonstrated effective electron-dominant ambipolar or unipolar n-type charge transport properties in thin-film transistors. mdpi.com The planar structure of many benzothiadiazole derivatives is also advantageous for charge transport, as it promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules. nih.gov

Charge Carrier Mobility in Devices

The charge carrier mobility is a key performance metric for semiconductor materials in electronic devices. For benzothiadiazole-based materials, electron mobility (μe) is of particular interest due to their n-type characteristics. The mobility is highly dependent on the molecular structure, solid-state packing, and device architecture.

Several studies have reported the electron mobilities of polymers and small molecules incorporating the benzothiadiazole unit in Organic Field-Effect Transistors (OFETs). For instance, copolymers of benzothiadiazole have shown electron mobilities ranging from moderate to high values. A polymer incorporating a cyano-functionalized benzothiadiazole unit (PCDTT-FCNBT) demonstrated an impressive electron mobility of 0.4 cm² V⁻¹ s⁻¹. nih.gov In another example, a polymer based on BDOPV and benzothiadiazole (pPTT) exhibited unipolar electron transport with a mobility of 2.11 cm² V⁻¹ s⁻¹. mdpi.com These values highlight the potential of benzothiadiazole-based materials for high-performance n-type OFETs.

The table below summarizes reported electron mobility values for several benzothiadiazole-containing polymers in OFET devices.

Table 2: Electron Mobility in Benzothiadiazole-Based Polymer OFETs

| Polymer | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Transport Type |

|---|---|---|---|

| PBDOPV-BTT | 0.92 | 0.19 | Ambipolar |

| pPTT | 2.11 | - | Unipolar n-type |

| PCDTT-DCNBT | 0.031 | - | n-type |

| PCDTT-FCNBT | 0.4 | - | n-type |

| PCDTT-DFBT | 0.17 | 0.38 | Ambipolar |

Data compiled from multiple research articles. nih.govmdpi.com

These findings underscore the effectiveness of molecular design strategies, such as the strategic placement of functional groups on the benzothiadiazole core, in tuning the charge transport properties and achieving high charge carrier mobilities. nih.gov

Applications of 4,7 Dimethoxy 2,1,3 Benzothiadiazole Derivatives in Organic Electronic Materials

Organic Photovoltaic Devices (OPVs) and Polymer Solar Cells (PSCs)

Derivatives of 4,7-dimethoxy-2,1,3-benzothiadiazole have been extensively utilized in the active layers of OPVs and PSCs. Their primary role is to facilitate efficient light absorption and subsequent conversion into electrical energy.

A critical strategy for enhancing the power conversion efficiency (PCE) of organic solar cells is the development of low-band-gap semiconductor materials that can harvest a broader range of the solar spectrum. lnu.edu.cn The internal electron donor-acceptor (D-A) interaction within a conjugated polymer is a widely adopted approach to achieve this. lnu.edu.cn By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, the energy band gap of the material can be effectively narrowed. whiterose.ac.uk

The 2,1,3-benzothiadiazole (B189464) unit and its derivatives, including the 4,7-dimethoxy variant, are powerful electron acceptors for this purpose. whiterose.ac.ukcjps.org When copolymerized with electron-donating units like thiophene (B33073), fluorene (B118485), or carbazole (B46965), they create polymers with absorption spectra extending into the near-infrared region. lnu.edu.cnresearchgate.net For instance, copolymers incorporating alkylated 4,7-dithien-2-yl-2,1,3-benzothiadiazole have demonstrated optical bandgaps as low as 1.48 eV. researchgate.net This ability to absorb lower-energy photons significantly contributes to a higher short-circuit current density (Jsc), a key parameter in solar cell performance. The introduction of specific functional groups, such as alkoxy substituents, not only influences the electronic properties but also enhances the solubility of the polymers, which is crucial for solution-based fabrication processes. polyu.edu.hk

The design of donor-acceptor (D-A) polymers and small molecules is central to the advancement of organic photovoltaics. The this compound moiety serves as a versatile acceptor unit in these designs. nih.govresearchgate.net The electronic properties of the resulting materials can be finely tuned by pairing the benzothiadiazole acceptor with various donor units. For example, combining a benzodithiophene (BDT) donor with a thiazole-fused benzothiadiazole acceptor has been shown to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is beneficial for achieving a narrow band gap without sacrificing the open-circuit voltage (Voc). nih.gov

The strategic fusion of aromatic rings within the D-A structure is another design principle. A dithieno[3',2':3,4;2",3":5,6]benzo[1,2-c] nih.govresearchgate.netnih.govthiadiazole (fDTBT) unit, created by fusing thiophene rings to the benzothiadiazole core, when copolymerized with BDT, results in polymers with distinct processing and photovoltaic properties influenced by the nature of the side chains. researchgate.net Furthermore, the replacement of 2,1,3-benzothiadiazole with the more extended 2,1,3-naphthothiadiazole (NT) in D-A polymers has been shown to increase molecular weights and solubilities, leading to improved photovoltaic performance. whiterose.ac.uk

Small molecules based on a D-A-D architecture, where a central benzothiadiazole acceptor is flanked by donor units, have also been synthesized and investigated for their optoelectronic properties. mdpi.com These small molecules can exhibit narrow energy gaps and broad light absorption, making them suitable for use in organic solar cells. mdpi.com

The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the morphology of the active layer, which consists of a blend of electron donor and electron acceptor materials. researchgate.nettue.nl Efficient charge generation and transport require an optimal nanoscale phase separation between the donor and acceptor domains. tue.nl The incorporation of this compound derivatives can influence the intermolecular packing and crystallinity of the polymers, which in turn dictates the blend morphology. nih.gov

For instance, in blends of the polymer PBT-T1, which contains a bis(dodecyloxy)benzo[c] nih.govresearchgate.netnih.govthiadiazole unit, with fullerene acceptors, the weight ratio of the components significantly impacts the structural order and domain size. nih.gov A higher fullerene concentration can disrupt the inter-chain packing of the polymer, leading to smaller, more disordered domains, which in some cases can improve photovoltaic performance by providing more efficient charge transport pathways. nih.gov The use of solvent additives like 1,8-diiodooctane (B1585395) (DIO) can further optimize the morphology, leading to improved short-circuit current density and fill factor. nih.gov

In all-polymer solar cells, where both the donor and acceptor are polymers, achieving the ideal morphology is particularly challenging. tue.nl Side-chain engineering on polymers containing benzothiadiazole-related units can be employed to modulate the miscibility and phase separation in these blends. tue.nl Vertical phase separation, where one component preferentially segregates to the top or bottom of the active layer, can also be induced and is often driven by differences in surface energy between the blended materials. mdpi.com

Maximizing the open-circuit voltage (Voc) and short-circuit current density (Jsc) is paramount for achieving high power conversion efficiencies in organic solar cells. tue.nlresearching.cn The Voc is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor. nih.gov The Jsc is influenced by factors such as the absorption range of the active layer, charge carrier mobility, and the efficiency of charge extraction. tue.nl

The use of this compound derivatives in D-A polymers allows for the tuning of these energy levels. For example, fluorination of the benzothiadiazole unit can effectively lower the HOMO level of the polymer, leading to an enhanced Voc. nih.gov By carefully selecting the donor and acceptor units, it is possible to create low-band-gap polymers that exhibit high Voc. For instance, solar cells based on polymers with thiazole-fused benzothiadiazole acceptors have demonstrated high open-circuit voltages despite their small optical band gaps. nih.gov

Theoretical studies have also been employed to design novel benzothiadiazole-based non-fullerene acceptors with the aim of achieving high Voc. cornell.edu By modifying the end-capped acceptor groups, it is possible to design molecules with higher LUMO levels, which can lead to a larger Voc. cornell.edu For example, a theoretically designed molecule, MOL4, featuring a 4-vinyl- nih.govresearchgate.netnih.govthiadiazolo[3,4-c]pyridine end-cap, was predicted to have a very high Voc of 3.35 V. cornell.edu Experimentally, single-junction solar cells using the polymer PBT-T1 have achieved a high Voc of approximately 0.9 V. nih.gov

| Polymer/Small Molecule | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| P1 | Benzodithiophene (BDT) | Alkylthio-substituted Thiazole-fused Benzothiadiazole (TzBT) | 6.13 | High | - | - |

| PTV-HBT | Dialkylthiophene | Alkylated 4,7-dithien-2-yl-2,1,3-benzothiadiazole (HBT) | 1.05 | - | - | - |

| PBT-T1 | Thiophene | 5,6-bis(dodecyloxy)benzo[c] nih.govresearchgate.netnih.govthiadiazole | 5.65 | ~0.9 | - | - |

| P(InCzTh2BTD) | Indolocarbazole | Benzothiadiazole-cored oligothiophene | 3.6 | >0.60 | - | - |

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of this compound are also valuable materials for the fabrication of OLEDs and PLEDs due to their photoluminescent properties. polyu.edu.hkresearchgate.netresearchgate.net In these devices, the benzothiadiazole moiety often acts as a highly efficient fluorescent core. researchgate.net The electron-accepting nature of the benzothiadiazole unit, when combined with electron-donating groups, can lead to materials with tunable emission colors. researchgate.net

For instance, three novel emitters based on 5,6-difluorobenzo[c] nih.govresearchgate.netnih.govthiadiazole (a derivative of benzothiadiazole) have been designed and synthesized, demonstrating emission from orange-yellow to the near-infrared (NIR) region. frontiersin.org By incorporating a thiophene unit as a π-bridge in a D-A-D structure, a significant red-shift in the emission peak was achieved while maintaining a high radiative transition rate, which is crucial for high photoluminescence quantum yields in long-wavelength emitting materials. frontiersin.org The design of such molecules is aimed at producing highly efficient and stable deep-red to NIR emitters, which are essential for full-color displays and other lighting applications. frontiersin.org A review of the progress in electronic materials based on 2,1,3-benzothiadiazole and its derivatives highlights their importance in the molecular construction of organic light-emitting diodes. polyu.edu.hk

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, derivatives of this compound are utilized to create semiconductor materials with high charge carrier mobilities. polyu.edu.hk The strong electron-accepting character of the benzothiadiazole unit can enhance π-stacking in the solid state, which is favorable for efficient charge transport. rsc.org

A series of copolymers based on an alkoxy-functionalized benzothiadiazole acceptor copolymerized with various donor comonomers such as thiophene, bithiophene, and selenophene (B38918) have been synthesized. rsc.org These copolymers exhibited low band gaps and strong π-π intermolecular interactions. OFET devices fabricated with these materials showed promising performance, with a copolymer featuring a bithiophene donor unit (CP3) achieving a maximum charge carrier mobility of 0.67 cm²/Vs. rsc.org

Furthermore, new benzothiadiazole derivatives end-functionalized with carbazole have been synthesized and characterized as organic semiconductors for OFETs. nih.gov Thin films of 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole exhibited p-channel characteristics with a carrier mobility as high as 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵. nih.gov The systematic tuning of functional groups on the benzothiadiazole core, such as the introduction of cyano and fluorine groups, has been shown to be an effective method for modulating the morphology and electron transport properties in n-type polymers for OFETs. nih.gov

| Polymer/Small Molecule | Donor Unit(s) | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

| CP3 | Bithiophene | 0.67 | - |

| 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole | Carbazole | 10⁻⁴ | 10⁵ |

Electron Acceptor Components in Semiconductor Layers

Derivatives of 2,1,3-benzothiadiazole are integral to the design of semiconducting materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net In these devices, the BTD unit functions as an electron acceptor, which, when paired with an electron-donating moiety, creates a D-A structure. This architecture is crucial for tuning the material's frontier molecular orbitals (HOMO and LUMO) and achieving low energy bandgaps, which allows for broader absorption of the solar spectrum in photovoltaic cells. nbinno.comco-ac.com

The strong electron-withdrawing nature of the BTD core helps to lower the LUMO energy level of the material. nih.gov A sufficiently low LUMO level (typically below -4.0 eV) is a critical factor for achieving stable n-channel (electron-transporting) operation in OFETs, as it facilitates electron injection and enhances stability against ambient water and oxygen. nih.gov While specific data for this compound is context-dependent, the general principle of using BTD as an acceptor is well-established in creating materials for semiconductor layers. nih.govmdpi.com

Influence of Molecular Structure on Device Performance

The performance of organic electronic devices is highly sensitive to the molecular structure of the active materials. Attaching different functional groups to the BTD core is a key strategy for fine-tuning material properties and, consequently, device efficiency. rsc.org

The methoxy (B1213986) groups (-OCH₃) in this compound are electron-donating. When attached to the electron-accepting BTD core, they can precisely modulate the electronic energy levels. Compared to an unsubstituted BTD, these donating groups can raise the HOMO and LUMO energy levels, which in turn affects the open-circuit voltage in solar cells and the charge injection barriers in transistors. rsc.org

Furthermore, the physical geometry of the substituents impacts intermolecular packing in the solid state. Planarity and the potential for steric hindrance influence how molecules arrange themselves, which is critical for efficient charge transport. nih.gov For example, modifications that enhance π-π stacking and crystallinity can lead to higher charge carrier mobilities. The table below illustrates how different acceptor units within a polymer backbone can affect the electron mobility in OFETs.

| Acceptor 1 (A₁) | Acceptor 2 (A₂) | Polymer Type | Electron Mobility (μe) (cm²/Vs) | Reference |

|---|---|---|---|---|

| NDI | Benzothiadiazole (BT) | D-A₁-D-A₂ | 0.92 | nih.gov |

| NDI | Thiazolobenzotriazole (TBZ) | D-A₁-D-A₂ | 5.35 | nih.gov |

| NDI-BTT-NDI | - | A-D-A | 0.0288 | nih.gov |

| NDI-TBZT-NDI | - | A-D-A | 0.151 | nih.gov |

Optical Sensing Devices and Chemosensors

The inherent fluorescence of the BTD core makes it an excellent signaling unit for the development of optical sensors. mdpi.com These sensors can detect a variety of chemical species with high sensitivity and selectivity.

Design Principles for Chromogenic and Fluorogenic Devices

The fundamental design of a BTD-based chemosensor involves linking the fluorescent BTD core (the fluorophore) to a specific recognition unit (the binding site). mdpi.com When the target analyte interacts with the recognition unit, it triggers a change in the photophysical properties of the BTD core, leading to a detectable optical signal. This signal can be a change in color (chromogenic) or a change in fluorescence intensity or wavelength (fluorogenic). researchgate.netnih.gov

Several mechanisms can be employed for signal transduction, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). mdpi.com In a typical PET sensor, the fluorescence of the BTD unit is initially "off" or quenched. Upon binding the analyte, the PET process is inhibited, causing the fluorescence to turn "on." The AIE mechanism is particularly useful, where a sensor molecule might be non-emissive when dissolved but becomes highly fluorescent upon aggregation induced by binding to an analyte. mdpi.com

Detection of Anionic, Cationic, and Neutral Analytes

BTD-based sensors have been successfully developed for a wide range of analytes. By choosing an appropriate binding site, sensors can be tailored to detect specific metal cations, anions, or neutral molecules. mdpi.comdntb.gov.ua

For instance, a red fluorescent turn-on chemosensor for aluminum ions (Al³⁺) was developed using a derivative featuring a dimethoxy triphenylamine (B166846) benzothiadiazole structure. mdpi.com In this design, a carboxyl group acts as the recognition site for Al³⁺. The binding of the aluminum ion induces aggregation of the sensor molecules, which activates the AIE mechanism and results in a significant enhancement of fluorescence. mdpi.com Similarly, BTD-based metal-organic frameworks (MOFs) have demonstrated the ability to simultaneously detect multiple metal ions, such as Al³⁺, Cr³⁺, and Fe³⁺, through fluorescence quenching. rsc.org Other designs have led to sensors selective for fluoride (B91410) ions (F⁻). researchgate.net

| Sensor Core Structure | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Dimethoxy Triphenylamine Benzothiadiazole | Al³⁺ | Aggregation-Induced Emission (AIE) | - | mdpi.com |

| Benzothiadiazole-based MOF (JXUST-3) | Al³⁺, Cr³⁺, Fe³⁺ | Fluorescence Turn-Off | 0.055 µM (Al³⁺), 0.049 µM (Cr³⁺) | rsc.org |

| Carbazole-Benzothiadiazole | F⁻ | Colorimetric & Fluorescent Response | - | researchgate.net |

Electrochromic Materials

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality is driven by reversible redox (reduction-oxidation) reactions. BTD derivatives, with their stable redox states, are excellent candidates for these materials.

Donor-acceptor-donor (D-A-D) molecules and polymers incorporating BTD derivatives have been shown to exhibit significant electrochromism. rsc.orgresearchgate.net For example, copolymers of 4,7-di(thiophen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) display distinct color changes between their neutral and oxidized states. nih.govtubitak.gov.tr One such copolymer was observed to switch from metallic blue to centaury blue with a low band gap of 1.32 eV. nih.govtubitak.gov.tr

Recent research has also focused on dual-functional devices that exhibit both electrochromism (a change in absorption) and electrofluorochromism (a change in fluorescence). rsc.orgresearchgate.net Devices using benzothiadiazole-arylamine compounds as the active material showed a color switch from pink/orange to a deep dark color, with high contrast in both the visible and near-infrared (NIR) regions. rsc.orgresearchgate.net These materials demonstrate the versatility of the BTD core in creating multi-functional smart windows and displays.

| Material | Neutral State Color | Oxidized State Color | Optical Contrast | Switching Time (s) | Reference |

|---|---|---|---|---|---|

| P(TBT-co-EDOT) | Metallic Blue | Centaury Blue | 59% at 585 nm | 2.2 | nih.govtubitak.gov.tr |

| P(TBT-TBTh) | Dark Gray Blue | Light Green | - | - | nih.gov |

| P(TBT-F-TBTh) | Gray Blue | Celandine Green | - | - | nih.gov |

| CS03/Ethyl Viologen Device | Pink/Orange | Deep Dark | Up to 75% (Vis), 36% (NIR) | < 1 to several | rsc.orgresearchgate.net |

Liquid Crystalline Materials

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and solid crystals. Incorporating fluorescent units like BTD into liquid crystal structures leads to luminescent materials with ordered molecular arrangements, which are highly desirable for polarized light-emitting devices and sensors. nih.gov

The design of BTD-based liquid crystals typically involves attaching calamitic (rod-like) or discotic (disk-like) mesogenic units to the central BTD core. researchgate.netrsc.org Flexible alkyl or alkoxy chains are often added to promote the formation of liquid crystalline phases (mesophases) over a specific temperature range. nih.govresearchgate.net Symmetrically and asymmetrically functionalized BTD derivatives have been shown to form various mesophases, including nematic and smectic phases. mdpi.com Researchers have successfully synthesized BTD derivatives that exhibit supercooled nematic phases at room temperature, which is a significant step toward practical applications. mdpi.com The specific arrangement and nature of the substituent groups are crucial in determining the thermal stability and type of the resulting liquid crystal phase. researchgate.net

| Compound Type | Observed Mesophases | Key Structural Features | Reference |

|---|---|---|---|

| 4,7-diphenyl-BTD derivative | Nematic | Asymmetrical with nonyl chain and methoxy group | mdpi.com |

| 4,7-diphenylethynyl-BTD derivative | Nematic | Asymmetric cyclophane structure | researchgate.net |

| BTD with N-heterocyclic cores | Nematic, Smectic A | Symmetrical and unsymmetrical with oxadiazole, triazole, isoxazole | researchgate.net |

| 4,7-bis(thiophen-2-yl)benzo[c] nih.govmdpi.comnih.govthiadiazole derivative | Thermotropic LC | Terminal hexyl groups | nih.gov |

Structural and Supramolecular Aspects of Dimethoxybenzothiadiazole Derivatives

Single Crystal Growth and Characterization

The cultivation of high-quality single crystals is a prerequisite for detailed structural analysis. For derivatives of the 2,1,3-benzothiadiazole (B189464) family, solution-based methods are commonly employed. For instance, single crystals of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its derivative, 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD), have been successfully grown from solutions. mdpi.comresearchgate.net In one method, crystals of T-BTD were grown over 30 days from a hexane (B92381) solution containing a small amount of THF (8:1 by volume), yielding elongated prisms or plates with dimensions up to 7 × 2 × 0.5 mm³. mdpi.com Similarly, crystals of TMS-T-BTD with dimensions of 8 × 1 × 0.45 mm³ were obtained. mdpi.comresearchgate.net

Another approach, solvent diffusion, has been utilized to obtain single crystals of more complex structures, such as chiral macrocycles incorporating a dimethoxyphenyl-benzothiadiazole unit. acs.orgacs.org The successful growth of these crystals is essential for subsequent characterization using techniques like single-crystal X-ray diffraction.

Crystal Structure Determination (e.g., X-ray Diffraction)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various benzothiadiazole derivatives have provided detailed insights into their molecular structures.

The crystal structure of T-BTD was refined in the rhombic system with the space group Pcab and Z = 8 (denoting eight molecules per unit cell). mdpi.comresearchgate.net In contrast, its trimethylsilyl (B98337) derivative, TMS-T-BTD, was found to crystallize in the monoclinic system with the space group P2₁/c and Z = 4. mdpi.comresearchgate.net The structure of another derivative, 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole, revealed a notable conformational feature where one thiophene (B33073) ring is coplanar with the central benzothiadiazole ring, while the other is oriented perpendicularly. researchgate.net

Structural determinations have also been performed on derivatives with different functional groups. For example, the crystal structures of 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (DCBTD), diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD), and 4,7-diiodo-2,1,3-benzothiadiazole have been elucidated, providing fundamental data on their solid-state conformations. uleth.canih.gov

Table 1: Crystallographic Data for Selected 2,1,3-Benzothiadiazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | Z | Reference |

|---|---|---|---|---|---|

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | C₁₄H₈N₂S₃ | Rhombic | Pcab | 8 | mdpi.comresearchgate.net |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | C₂₀H₂₄N₂S₃Si₂ | Monoclinic | P2₁/c | 4 | mdpi.comresearchgate.net |

| 4,7-Diiodo-2,1,3-benzothiadiazole | C₆H₂I₂N₂S | Not Specified | Not Specified | Not Specified | nih.gov |

| 2,1,3-benzothiadiazole-4,7-dicarbonitrile (DCBTD) | C₈H₂N₄S | Not Specified | Not Specified | Not Specified | uleth.ca |

Molecular Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. In benzothiadiazole derivatives, interactions such as π-π stacking and hydrogen bonding play a crucial role.

In the crystal structure of T-BTD, π-π stacking is observed between the aromatic systems of the thiophene and benzothiadiazole groups of adjacent molecules, with distances such as a C6–C8 contact of 3.473 Å. mdpi.com For the TMS-T-BTD derivative, C-H···π interactions are predominant. mdpi.com The packing of 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) is characterized by a slip-stacked arrangement, leading to weak intermolecular dipole-dipole interactions. nih.gov In contrast, its fluorinated counterpart engages in stronger intermolecular H-F interactions that significantly influence its packing motif. nih.gov

In the case of iodo-substituted derivatives like 4,7-diiodo-2,1,3-benzothiadiazole, a multitude of short inter-heteroatom contacts, including S···N, I···I, and N···I, are observed, which dictate the supramolecular architecture. nih.gov More complex macrocyclic structures containing the benzothiadiazole unit can stack through various noncovalent interactions to form channel-type structures within the crystal. acs.orgacs.org

Conformational Isomerism and Orientational Disorder in Solid State

The flexibility of substituent groups attached to the benzothiadiazole core can lead to different molecular conformations co-existing within the solid state. This phenomenon includes both conformational isomerism and orientational disorder.

A clear example of conformational differences is seen in 4,7-bis-(2-thienylethynyl)-2,1,3-benzothiadiazole, where the two thiophene rings adopt markedly different orientations relative to the central ring system—one being coplanar and the other nearly perpendicular. researchgate.net Furthermore, diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) exhibits distinct conformational isomerism in the solid state, with endo/endo, exo/exo, and endo/exo forms being present. uleth.ca

Orientational disorder, where a part of the molecule occupies multiple positions within the crystal lattice, has also been confirmed. X-ray diffraction analysis of a single crystal of 4,7-dithien-2-yl-2,1,3-benzothiadiazole revealed the presence of an orientational disorder of its thiophene rings. rsc.org

Coordination Chemistry and Metal Complexes

The nitrogen atoms of the thiadiazole ring and other potential donor atoms on substituents make benzothiadiazole derivatives effective ligands for coordinating with metal ions, leading to the formation of metal complexes and coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

Researchers have successfully synthesized and characterized various metal complexes using benzothiadiazole derivatives as ligands. Silver(I) complexes have been prepared with 2,1,3-benzothiadiazole-4,7-dicarbonitrile (DCBTD) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD). uleth.ca Crystal structure determinations confirmed that in the DCBTD complexes, coordination occurs through one or more nitrile nitrogen atoms and one or more ring nitrogen atoms. uleth.ca In the DEBTD complexes, the ligand acts as a chelate, coordinating to the metal center via a ring nitrogen and an ester carbonyl oxygen atom. uleth.ca Additionally, zinc(II) and copper(I) coordination compounds have been synthesized using N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine as a ligand. nih.gov

Formation of Coordination Polymers

The ability of these ligands to bridge multiple metal centers often leads to the formation of extended one-, two-, or three-dimensional networks known as coordination polymers. The aforementioned silver(I) complexes of both DCBTD and DEBTD were found to exist as coordination polymers in the solid state. uleth.ca

In a different approach, a benzothiadiazole-based platinum(II) acceptor was assembled with a tetraphenylethene-containing donor ligand to synthesize an emissive Pt(II) coordination polymer. rsc.org This demonstrates the utility of benzothiadiazole units in constructing functional polymeric materials with specific properties, such as photocatalysis. rsc.org

Thermosalient Effects in Molecular Crystals

The phenomenon of thermosalience, where molecular crystals exhibit a sudden and often dramatic mechanical response to a change in temperature, has been observed in derivatives of 4,7-dimethoxy-2,1,3-benzothiadiazole. acs.orgnih.gov This effect, colloquially known as "jumping crystals," is a manifestation of a rapid release of internal strain energy built up during a thermally induced phase transition. rsc.orgmdpi.com The mechanical response can range from bending and twisting to leaping several millimeters. nih.gov This behavior is of significant interest for its potential applications in areas such as thermal actuators, sensors, and soft robotics. acs.orgnih.gov

A notable example of this phenomenon is observed in a derivative of this compound, specifically 4,7-bis[5-(4-nonylphenyl)-2-thienyl]-5,6-dimethoxy-2,1,3-benzothiadiazole (PT-BTD). acs.org This rod-shaped molecule, featuring a central dimethoxybenzothiadiazole core functionalized with thiophene and phenyl rings bearing flexible nonyl chains, exhibits a rich polymorphic behavior. acs.org The crystallization of PT-BTD can yield different polymorphs, designated as α and β, depending on the crystallization conditions. acs.org

Upon thermal stimulation, the β polymorph of PT-BTD displays a remarkable thermosalient effect. acs.org This is in contrast to the α polymorph, which does not show any visible shape transformation upon heating. acs.org The thermosalient behavior of the β polymorph is characterized by a significant anisotropic crystal elongation, with one of its dimensions increasing by as much as 33%. acs.orgnih.gov

The underlying mechanism for this thermosalient effect is a crystal-to-crystal phase transition. acs.org For the β polymorph, this transition occurs at 78 °C, transforming it into a new polymorph, δ. acs.orgnih.gov This structural transformation is accompanied by a dramatic and anisotropic change in the unit cell parameters of the crystal. acs.org

Table 1: Unit Cell Parameter Changes During Thermosalient Transition of PT-BTD (Polymorph β to δ)

| Unit Cell Parameter | Polymorph β (Room Temperature) | Polymorph δ (Above 78 °C) | Percentage Change |

| a-axis (Å) | 11.46 | 10.57 | -7.77% |

| b-axis (Å) | 17.74 | 24.01 | +35.34% |

| c-axis (Å) | 21.90 | 17.98 | -17.90% |

Data sourced from the Journal of the American Chemical Society. acs.org

The driving force for this thermosalient behavior is a combination of factors at the molecular and supramolecular levels. acs.orgnih.gov Crystal structure analysis reveals that the phase transition involves subtle, coordinated conformational changes within the PT-BTD molecules. acs.org These include slight rotations of the interconnected aromatic units and an increased dynamism of the peripheral alkyl chains as the temperature rises. acs.orgnih.gov